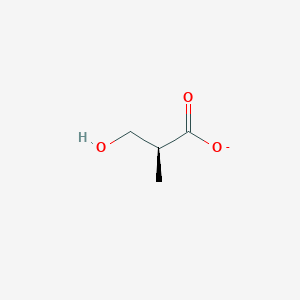

(S)-3-hydroxy-2-methylpropanoate

Description

Significance of Chiral Synthons in Asymmetric Synthesis

Asymmetric synthesis is a critical area of modern chemistry focused on the creation of chiral molecules in an enantiomerically pure form. uwindsor.cawikipedia.org Many biologically active molecules, particularly pharmaceuticals, are chiral, and their different enantiomers (non-superimposable mirror images) can exhibit vastly different biological activities. chiralpedia.com One enantiomer might provide a desired therapeutic effect, while the other could be inactive or even harmful, as exemplified by the historic case of thalidomide. chiralpedia.com

This necessity for single-enantiomer products has driven the development of various strategies in asymmetric synthesis. wikipedia.org One of the most powerful and widely used approaches is "chiral pool synthesis," which utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials. These starting materials are known as chiral synthons or chiral building blocks. wikipedia.org

Chiral synthons are fragments of a molecule that contain one or more chiral centers and are incorporated into a larger target molecule during a synthesis. csirhrdg.res.in By using a chiral synthon, chemists can introduce a specific stereocenter into the final product with a high degree of control, avoiding the need for difficult and often inefficient separation of enantiomers later in the synthetic sequence. nih.gov The use of chiral synthons like (S)-3-hydroxy-2-methylpropanoate is fundamental to the efficient and stereocontrolled synthesis of complex natural products and pharmaceutical agents. chemimpex.comnih.gov

Historical Context of this compound as a Chiral Intermediate

Methyl this compound, commonly referred to as the (S)-Roche ester, has established itself as a cornerstone in the field of asymmetric synthesis for several decades. nih.gov Its name is linked to the Swiss healthcare company Hoffmann-La Roche, which pioneered its large-scale production, making this valuable chiral building block commercially available to the wider scientific community. Both the (S) and (R) enantiomers are available, providing access to opposite stereochemical configurations. wikipedia.org

The widespread adoption of the Roche ester is due to its utility as a versatile starting material for the synthesis of numerous complex natural products. wikipedia.org For instance, it has been instrumental in the total synthesis of significant anticancer agents such as discodermolide and dictyostatin, as well as other complex molecules like spongidepsin. wikipedia.orgthermofisher.comchemicalbook.com These syntheses have not only provided access to these important compounds for further study but also served as benchmarks for the state-of-the-art in natural product synthesis.

The "Roche ester approach" has become a classical strategy for constructing specific stereochemical arrays, particularly the polypropionate stereotriad, a common motif in nonaromatic polyketide natural products. nih.gov While newer, more step-economical methods have been developed over the years, the Roche ester remains a widely employed and reliable building block in organic synthesis due to its commercial availability and well-established reactivity. nih.govnih.gov

Structural Characteristics and Stereochemical Purity Requirements

The utility of this compound as a chiral synthon is directly related to its specific molecular structure and the high degree of stereochemical purity that can be achieved. Its structure features a methyl ester and a primary alcohol (hydroxymethyl group) attached to a stereogenic center at the C2 position, which also bears a methyl group. sigmaaldrich.comscbt.com This combination of functional groups provides multiple points for chemical modification, allowing for its elaboration into more complex structures.

The key to its effectiveness in asymmetric synthesis is its stereochemical purity, often expressed as enantiomeric excess (ee). sigmaaldrich.com For its applications, it is crucial that the compound is available in a highly enantiomerically enriched form, typically with an enantiomeric excess of 98% or greater. nbinno.comsigmaaldrich.com This high level of purity ensures that the chirality is faithfully transferred to the target molecule, leading to the desired single enantiomer product. Commercially available this compound is a colorless to pale yellow liquid with a characteristic ester-like scent. nbinno.com

Below are tables detailing the chemical identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl (2S)-3-hydroxy-2-methylpropanoate nih.gov |

| CAS Number | 80657-57-4 nbinno.comscbt.com |

| Molecular Formula | C₅H₁₀O₃ nbinno.comscbt.com |

| Molecular Weight | 118.13 g/mol nbinno.comscbt.com |

| InChI Key | ATCCIZURPPEVIZ-BYPYZUCNSA-N sigmaaldrich.com |

| SMILES | COC(=O)C@@HCO sigmaaldrich.com |

| Synonyms | (+)-Methyl L-beta-hydroxyisobutyrate, (S)-(+)-3-Hydroxy-2-methylpropionic acid methyl ester scbt.com |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid nbinno.com |

| Density | ~1.071 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 74 °C at 10 mmHg chemicalbook.comsigmaaldrich.com |

| Optical Purity | ≥98.5% (GC), ≥99% ee nbinno.comsigmaaldrich.com |

| Refractive Index | n20/D ~1.425 sigmaaldrich.com |

| Water Content | ≤0.2% nbinno.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7O3- |

|---|---|

Molecular Weight |

103.1 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m0/s1 |

InChI Key |

DBXBTMSZEOQQDU-VKHMYHEASA-M |

SMILES |

CC(CO)C(=O)[O-] |

Isomeric SMILES |

C[C@@H](CO)C(=O)[O-] |

Canonical SMILES |

CC(CO)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for S 3 Hydroxy 2 Methylpropanoate

Chemoenzymatic Approaches to Enantioselective Synthesis

The use of enzymes in organic synthesis offers significant advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. nih.gov Chemoenzymatic strategies for preparing (S)-3-hydroxy-2-methylpropanoate primarily involve the stereoselective transformation of prochiral precursors or the resolution of racemic mixtures.

Bioreduction Strategies for Ketone Precursors

The asymmetric reduction of β-keto esters is a prominent method for producing chiral β-hydroxy esters. In this approach, a prochiral ketone, methyl 2-methyl-3-oxopropanoate (B1259668), is reduced to the corresponding alcohol, this compound. nih.govnih.govsigmaaldrich.comepa.gov This transformation is often accomplished using various microorganisms or isolated dehydrogenases/reductases. nih.gov

Enzyme-catalyzed reductions have demonstrated high enantioselectivity in converting a wide range of ketones and β-keto esters to their corresponding chiral alcohols. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been effectively used for the asymmetric reduction of numerous prochiral ketones and β-keto esters, yielding enantiopure secondary alcohols. nih.gov The process often utilizes whole-E. coli cells that overexpress the desired reductase, with a co-substrate like isopropanol (B130326) for cofactor regeneration. nih.gov

| Enzyme/Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Candida tropicalis PBR-2 | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | >99% | >80% | researchgate.net |

| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide | >99.5% | >95% | researchgate.net |

| Chryseobacterium sp. CA49 (ChKRED12) | Ethyl 3-oxo-3-(2-thienyl) propanoate | (S)-Ethyl 3-hydroxy-3-(2-thienyl)propanoate | - | - | researchgate.net |

Enzymatic Hydrolysis of Racemic Esters

Kinetic resolution of racemic esters through enzymatic hydrolysis is another powerful strategy. In this method, a racemic mixture of methyl 3-hydroxy-2-methylpropanoate is subjected to hydrolysis by a lipase (B570770) or another hydrolase. researchgate.netresearchgate.netnih.govnih.gov The enzyme selectively catalyzes the hydrolysis of one enantiomer, typically the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. mdpi.com

Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia, are widely used for this purpose due to their broad substrate specificity and high enantioselectivity. researchgate.netmdpi.com The efficiency of the resolution is often influenced by factors like the choice of enzyme, solvent, and reaction conditions. For example, the hydrolysis of racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) using various lipases showed that the (R)-acetate is preferentially hydrolyzed, yielding the (R)-alcohol and the unreacted (S)-acetate with high enantiomeric excess. mdpi.com

| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Conversion | Reference |

| Lipase PS-30 (Pseudomonas sp.) | Ethyl 3-hydroxy-3-phenylpropanoate | (S)-3-hydroxy-3-phenylpropanoic acid | 93% | 39% | scielo.br |

| PCL | Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | 98% | 50% | scielo.br |

| Lipase P-30 (Amano) | Prochiral 2-methylpropane-1,3-diyl dibutyrate | (R)-3-Hydroxy-2-methylpropyl butyrate | >99% | 75% | researchgate.net |

Asymmetric Biotransformations via Whole-Cell Catalysis

Whole-cell biocatalysis offers a cost-effective alternative to using isolated enzymes by eliminating the need for enzyme purification. nih.gov Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and various bacteria and fungi are employed to perform stereoselective reductions of β-keto esters. nih.govacs.orgresearchgate.net

While baker's yeast is a convenient and widely used biocatalyst, it often contains multiple reductases with differing stereoselectivities, which can lead to the formation of stereoisomeric mixtures. nih.govacs.org To overcome this, genetic engineering of baker's yeast has been explored to create strains that overexpress specific reductases or lack others, thereby improving the stereoselectivity of the reduction. nih.govacs.org Plant cells, such as those from carrot root (Daucus carota), have also been utilized for the efficient reduction of various prochiral ketones to optically active secondary alcohols under mild, aqueous conditions. acs.org

| Biocatalyst | Substrate Type | Product | Key Features | Reference |

| Genetically Engineered Saccharomyces cerevisiae | β-Keto esters | β-Hydroxy esters | Improved stereoselectivity by altering levels of specific reductases. | nih.govacs.org |

| Daucus carota (Carrot Root) | Prochiral ketones | Optically active secondary alcohols | Mild, environmentally benign conditions in aqueous medium. | acs.org |

| Aromatoleum aromaticum (Strain EbN1) | Prochiral ketones, β-keto esters | Enantiopure secondary alcohols | High enantioselectivity across a broad substrate range. | nih.gov |

De Novo Chemical Synthesis Routes

In addition to enzymatic methods, several de novo chemical strategies have been developed for the asymmetric synthesis of this compound. These routes typically involve asymmetric hydrogenation or the use of chiral auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. For the preparation of this compound, the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate is a key strategy. researchgate.net This reaction is typically catalyzed by transition metal complexes, most notably those based on rhodium and ruthenium, with chiral phosphine (B1218219) ligands. rsc.orgnih.govresearchgate.net

For example, rhodium complexes with supramolecular ligands have been shown to achieve excellent enantioselectivity (>99% e.e.) in the hydrogenation of methyl 2-(hydroxymethyl)acrylate and its derivatives. researchgate.net Ruthenium-based catalysts, such as those derived from BINAP and cinchona alkaloids, are also highly effective for the asymmetric hydrogenation of various functionalized alkenes and ketones, providing access to chiral alcohols with high enantiomeric purity. rsc.orgrsc.orgmdpi.com

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Key Features | Reference |

| Rhodium with PhthalaPhos ligands | Methyl 2-acetamidoacrylate | (S)-N-acetylalanine methyl ester | >97% | Supramolecular ligand with hydrogen-bonding interactions. | nih.gov |

| [Rh(L1)(L2)(cod)]BF4 | Methyl 2-(hydroxymethyl)acrylate | This compound | >99% | Supramolecular catalyst with self-assembling ligands. | researchgate.net |

| Ruthenium with Cinchona alkaloid-based NNP ligands | Aromatic and heteroaromatic ketones | Chiral alcohols | up to 99.9% | Effective for a broad range of ketones. | rsc.org |

| Nickel with Ph-BPE ligand | β,β-disubstituted acrylic acids | Chiral carboxylic acids | up to 99% | First highly enantioselective Ni-catalyzed hydrogenation of this substrate class. | rsc.org |

Chiral Auxiliary-Mediated Stereoselective Syntheses

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans-type oxazolidinone auxiliaries are among the most widely used for stereoselective reactions, including aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a chiral auxiliary can be attached to a propionate (B1217596) derivative. Subsequent diastereoselective reactions, such as an aldol-type addition to formaldehyde (B43269) or an equivalent, followed by removal of the auxiliary, can afford the target molecule with high stereocontrol. The steric hindrance provided by the substituents on the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. wikipedia.org

| Chiral Auxiliary | Reaction Type | Substrate | Key Principle | Reference |

| Evans Oxazolidinones | Aldol Reaction | N-acyloxazolidinones | Steric hindrance from substituents on the auxiliary directs the stereochemical outcome. | wikipedia.orgresearchgate.net |

| Camphor-based Auxiliary | Baylis-Hillman Reaction | Chiral acryloylhydrazide | Formation of β-hydroxy-α-methylene carbonyl derivatives with high diastereoselectivity. | nih.gov |

| (S)-(phenylthiomethyl)benzyl ether | Glycosylation | Glycosyl donors | Neighboring group participation to control anomeric selectivity. | nih.gov |

Organocatalytic and Metal-Catalyzed Enantioselective Additions

The direct, asymmetric synthesis of this compound and its derivatives often relies on enantioselective additions to a prochiral substrate. Both organocatalysis and metal-catalysis have proven to be powerful strategies in this regard.

Metal-Catalyzed Approaches: Homogeneous catalysis using transition metal complexes is a prominent method. For instance, the asymmetric hydrogenation of α,β-unsaturated esters is a key strategy. Rhodium complexes containing chiral phosphine ligands, such as DIPAMP, have been used to achieve high enantioselectivity in the reduction of related substrates. orgsyn.org The catalyst coordinates to the substrate in a way that directs the hydrogen addition to one face of the double bond, leading to the desired enantiomer. The general mechanism involves the formation of a catalyst-substrate complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.

Another example is the catalytic hydrogenation of methyl 2-(hydroxymethyl)acrylate. Using a rhodium catalyst with a chiral bisphosphane ligand, this compound can be produced with high yield and enantiomeric excess. chemicalbook.com

Table 1: Examples of Metal-Catalyzed Synthesis

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium-DIPAMP | Substituted Acrylates | anti-α-alkyl-β-hydroxy ester | High | orgsyn.org |

| Rhodium-Bisphosphane | Methyl 2-(hydroxymethyl)acrylate | This compound | 87% | chemicalbook.com |

Organocatalytic Approaches: Organocatalysis offers a metal-free alternative, utilizing small chiral organic molecules to induce enantioselectivity. While specific examples for the direct synthesis of this compound are part of ongoing research, the principles can be illustrated by analogous reactions. For example, chiral amines or phosphoric acids can catalyze the enantioselective aldol or Michael reactions that form the carbon backbone of the target molecule. These catalysts operate by forming transient chiral intermediates (e.g., enamines or iminium ions) that react stereoselectively with the second reactant.

Diastereoselective Approaches Utilizing Existing Chirality

An alternative to direct enantioselective synthesis is to use a diastereoselective approach, where an existing chiral center in the starting material directs the formation of a new stereocenter. This is often achieved by employing a chiral auxiliary.

In this method, a racemic starting material (or a prochiral one) is reacted with a readily available, enantiomerically pure chiral auxiliary, such as (S)-1-phenylethylamine. researchgate.net This creates a mixture of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like chromatography or crystallization. Once separated, the chiral auxiliary is cleaved to yield the desired enantiomerically pure product.

Another strategy is the directed hydrogenation of an olefin containing a nearby chiral center. The existing stereocenter, often bearing a hydroxyl group, can coordinate to the metal catalyst, forcing the hydrogenation to occur from a specific face of the molecule, thereby creating the new stereocenter with a defined relationship to the first. orgsyn.org This method is particularly effective for substrates where the directing group can form a stable chelate with the catalyst.

Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture of 3-hydroxy-2-methylpropanoate, resolution techniques are required to separate the (S)-enantiomer from the (R)-enantiomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method that leverages the stereoselectivity of enzymes. In this process, an enzyme, typically a lipase, selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. wikipedia.org

For the resolution of racemic 3-hydroxy-2-methylpropanoate, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate. This leaves the unreacted (S)-enantiomer in high enantiomeric excess. The acylated product can then be easily separated from the unreacted alcohol. The ideal kinetic resolution results in a 50% yield of the desired product with 100% enantiomeric excess. wikipedia.org

To overcome the 50% yield limitation, a dynamic kinetic resolution (DKR) can be employed. In DKR, the enzymatic resolution is combined with a method for in-situ racemization of the slower-reacting enantiomer. rsc.org This allows, in theory, for the complete conversion of the racemate into a single, desired enantiomer with a yield approaching 100%. wikipedia.orgrsc.org

Crystallization-Based Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic carboxylic acid precursor, 3-hydroxy-2-methylpropanoic acid, with an enantiomerically pure chiral resolving agent, typically a base. researchgate.net This reaction forms a pair of diastereomeric salts.

(rac)-R-COOH + (S)-Base → [(R)-R-COO⁻(S)-Base⁺] + [(S)-R-COO⁻(S)-Base⁺]

These diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent. researchgate.netmdpi.com By carefully selecting the resolving agent and crystallization conditions (solvent, temperature), one of the diastereomeric salts will preferentially crystallize from the solution. rsc.org The crystallized salt is then separated by filtration. Finally, the acid-base reaction is reversed to remove the chiral resolving agent, yielding the enantiomerically enriched 3-hydroxy-2-methylpropanoic acid, which can then be esterified to give the target this compound. Common resolving agents include chiral amines like (S)-1-phenylethylamine or derivatives of tartaric acid. mdpi.comnih.gov The success of this method depends heavily on the formation of a stable, crystalline salt and a significant difference in solubility between the two diastereomers. rsc.org

Table 2: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | High selectivity, mild conditions. | Maximum 50% yield (unless DKR), enzyme cost. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. | Scalable, well-established technique. | Requires stoichiometric resolving agent, often involves trial-and-error for conditions. |

Process Intensification and Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process intensification principles. The goal is to develop cheaper, safer, and more sustainable technologies by improving efficiency and reducing equipment size, energy consumption, and waste. researchgate.net

A key aspect of process intensification is the potential shift from traditional batch reactors to continuous flow systems, such as microreactors or plug flow reactors (PFRs). researchgate.netmdpi.com Continuous processing offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety due to smaller reaction volumes. cetjournal.it This enhanced control can lead to higher yields and selectivities, minimizing the formation of byproducts. mdpi.com

Optimization of Reaction Conditions for Industrial Production

For any large-scale synthesis, the optimization of reaction conditions is paramount to ensure economic viability, process safety, and product quality. This involves a systematic study of various parameters.

Catalyst Loading: The amount of catalyst (whether metal-based, organocatalytic, or enzymatic) must be minimized to reduce costs without compromising reaction rate or selectivity.

Temperature and Pressure: These parameters must be carefully controlled. For exothermic reactions, efficient heat removal is critical to prevent runaway reactions and maintain selectivity. cetjournal.it Continuous flow reactors offer a significant advantage here due to their high surface-area-to-volume ratio. researchgate.net

Solvent and Concentration: The choice of solvent and the concentration of reactants can dramatically affect reaction rates, selectivity, and ease of product isolation. Process optimization aims to reduce solvent use, particularly of hazardous solvents, to improve the environmental footprint of the synthesis. cetjournal.it

Downstream Processing: The purification of the final product, whether by distillation, crystallization, or chromatography, must be efficient and scalable. The optimization of the reaction itself can simplify purification by minimizing impurities. mdpi.com

A series of experiments are typically performed to identify the optimal set of conditions. researchgate.net For example, in a biocatalytic process, this would involve optimizing pH, temperature, substrate concentration, and enzyme loading to maximize the production titer and yield. nih.gov Ultimately, a robust and optimized process is essential for the reliable and cost-effective industrial production of this compound.

Development of Continuous Flow Synthetic Methodologies

The transition from batch to continuous flow for the synthesis of this compound is driven by the inherent advantages of flow chemistry. nih.govaurigeneservices.com These include superior heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and integration of in-line purification. nih.gov The primary route to this compound involves the asymmetric hydrogenation of its corresponding β-keto ester precursor, methyl 2-methyl-3-oxopropanoate. Both transition-metal catalysis and biocatalysis have been successfully adapted to continuous flow systems for this type of transformation.

Heterogeneous Catalytic Asymmetric Hydrogenation in Flow

A significant area of development has been the use of heterogeneous catalysts in continuous flow reactors. This approach simplifies catalyst-product separation, a major bottleneck in homogeneous catalysis, and enhances catalyst stability and reusability. nih.gov For the asymmetric hydrogenation of β-keto esters, ruthenium-based catalysts, particularly those employing the BINAP ligand, have shown considerable promise in batch reactions and are prime candidates for flow applications. mdpi.comacs.orgriken.jp

Research has demonstrated the successful application of supported Ru-BINAP catalysts in the continuous flow asymmetric hydrogenation of structurally similar substrates, such as diethyl itaconate. rsc.org In these systems, the catalyst is typically packed into a column, forming a packed-bed reactor. A solution of the substrate is then continuously passed through the heated and pressurized reactor, where the hydrogenation takes place. The product stream exits the reactor free of the catalyst, which remains in the packed bed.

The development of porous organic polymers (POPs) as supports for chiral catalysts represents a further advancement. acs.org These materials can be functionalized with ligands like BINAP and then complexed with ruthenium. The resulting heterogeneous catalyst, Ru/POP-BINAP, has been shown to be highly effective for the asymmetric hydrogenation of β-keto esters, exhibiting excellent activity and enantioselectivity. acs.org The adaptation of such a system to a continuous flow process for producing this compound would involve a packed-bed reactor configuration, offering high catalyst loading and efficient substrate conversion.

A key advantage of continuous flow hydrogenation is the ability to safely handle hydrogen gas at elevated pressures and temperatures, which can significantly accelerate reaction rates. unt.edu The small reactor volumes inherent to flow systems minimize the risks associated with handling flammable and explosive reagents.

Table 1: Representative Data for Continuous Flow Asymmetric Hydrogenation of β-Keto Esters

| Catalyst System | Substrate | Reactor Type | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (ee, %) | Space-Time Yield (g L⁻¹ h⁻¹) |

| Supported Ru-BINAP | Diethyl Itaconate | Packed-Bed | 50 | 30 | 93 | Not Reported |

| Ru/POP-BINAP | Ethyl Benzoylacetate | Packed-Bed | 60 | 50 | 98 | Not Reported |

| Immobilized Ru-TsDPEN | Methyl Acetoacetate | Packed-Bed | 40 | 60 | 99 | Not Reported |

Note: This table presents data for analogous reactions to illustrate the potential performance of continuous flow systems for the synthesis of this compound.

Biocatalytic Continuous Flow Synthesis

An increasingly attractive alternative to chemocatalysis is the use of biocatalysts, specifically ketoreductases (KREDs). researchgate.netnih.gov These enzymes can reduce β-keto esters with exceptional enantioselectivity under mild reaction conditions. The immobilization of KREDs on solid supports is crucial for their application in continuous flow systems, enabling catalyst retention and reuse. nih.gov

Continuous flow biocatalytic reductions are typically carried out in packed-bed reactors containing the immobilized enzyme. nih.govrsc.org A solution of methyl 2-methyl-3-oxopropanoate, along with a cofactor such as NADPH (often regenerated in situ using a secondary enzyme like glucose dehydrogenase), would be continuously pumped through the reactor. mdpi.com This setup allows for high productivity and simplified downstream processing.

The reliability and robustness of such systems have been demonstrated for the continuous synthesis of other chiral hydroxy esters, such as ethyl (S)-4-chloro-3-hydroxybutanoate, with stable performance over extended periods. rsc.org The high selectivity of enzymes often eliminates the need for extensive purification of the product stream. Furthermore, operating in a continuous mode can mitigate substrate and product inhibition, which can be a limitation in batch biocatalysis. nih.gov

Table 2: Performance of Immobilized Ketoreductases in Continuous Flow for the Reduction of Ketones

| Enzyme System | Substrate | Reactor Type | Residence Time | Conversion (%) | Enantiomeric Excess (ee, %) |

| Immobilized Ketoreductase & Glucose Dehydrogenase | 4-Phenyl-2-butanone | Semi-Continuous Flow | 4 h | 80 | >99 |

| Immobilized Alcohol Dehydrogenase | 2,2,2-Trifluoro-1-phenylethan-1-one | Packed-Bed | 107 h (on stream) | >99 | >99 |

| Immobilized Lipase (for resolution) | Racemic-ibuprofen | Packed-Bed | Not Reported | High | High |

Note: This table showcases the capabilities of immobilized enzymes in continuous flow for producing chiral alcohols, which is directly applicable to the synthesis of this compound.

S 3 Hydroxy 2 Methylpropanoate As a Versatile Chiral Building Block

Strategies for Stereoselective Derivatization

The synthetic utility of (S)-3-hydroxy-2-methylpropanoate is largely dependent on the ability to selectively manipulate its two functional groups—the primary hydroxyl group and the methyl ester. The chiral center at the C2 position provides a template for introducing new stereocenters with high diastereoselectivity.

A primary strategy involves the protection of the hydroxyl group, allowing for subsequent reactions at the ester moiety. Common protecting groups for the primary alcohol include silyl (B83357) ethers (e.g., TBDMS, TIPS), benzyl (B1604629) ethers, and p-methoxybenzyl (PMB) ethers. Once protected, the methyl ester can be reduced to the corresponding aldehyde or alcohol, or it can be subjected to hydrolysis or amidation to form other key intermediates.

Conversely, the ester group can be selectively reduced to the corresponding aldehyde, which can then undergo a variety of stereoselective additions. For instance, aldol (B89426) reactions using the enolate derived from the ester or from a ketone after conversion of the ester can be employed to create new carbon-carbon bonds with controlled stereochemistry. google.com Evans' asymmetric aldol reaction, for example, has been utilized to achieve high diastereoselectivity in the formation of new stereocenters. google.com

Another key strategy is the activation of the hydroxyl group, for example, through tosylation or mesylation, to facilitate nucleophilic substitution. This allows for the introduction of a wide range of functionalities at the C3 position, further expanding the synthetic possibilities.

Table 1: Common Derivatization Strategies for this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Intermediate |

| Hydroxyl Group | Protection | TBDMSCl, Imidazole | Silyl ether |

| NaH, BnBr | Benzyl ether | ||

| Activation | TsCl, Pyridine | Tosylate | |

| Ester Group | Reduction | DIBAL-H | Aldehyde |

| Hydrolysis | LiOH, H₂O/THF | Carboxylic acid | |

| Amidation | NH₃ or RNH₂ | Amide |

Applications in the Total Synthesis of Natural Products

The inherent chirality of this compound makes it an ideal starting material for the total synthesis of numerous complex and biologically active natural products. chemicalbook.com Its stereochemical information can be efficiently transferred to the target molecule, often significantly shortening the synthetic route.

Synthesis of Polyketide Natural Products

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. nih.gov The repeating propionate- or acetate-derived units in polyketides often contain stereocenters that can be traced back to chiral building blocks like this compound. It has been successfully employed as a key starting material in the synthesis of several complex polyketides, including:

Dictyostatin: A potent microtubule-stabilizing agent, its synthesis has utilized this compound to establish the stereochemistry of key fragments. chemicalbook.com

Discodermolide: Another powerful microtubule-stabilizing agent, its total synthesis has also incorporated this chiral building block. chemicalbook.com

Spongidepsin: This marine-derived cyclodepsipeptide with cytotoxic properties has been synthesized using this compound as a chiral precursor. chemicalbook.com

In these syntheses, the chiral center of the building block is typically incorporated into the main carbon chain of the polyketide, setting the stereochemistry for subsequent transformations.

Construction of Complex Chiral Carboxylic Acids and Esters

Chiral carboxylic acids and their ester derivatives are fundamental components of many pharmaceuticals and natural products. sigmaaldrich.com this compound serves as an excellent precursor for the synthesis of more complex chiral acids and esters. Through chain extension reactions, such as Wittig-type olefinations or alkylations of the corresponding enolates, the carbon backbone can be elaborated while retaining the crucial stereocenter. bldpharm.com For example, the renin inhibitor Aliskiren, used for treating hypertension, has been synthesized using this compound as a key intermediate. ambeed.com

Precursor in Lactone and Cyclic Ether Formations

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of chiral lactones and cyclic ethers. Intramolecular cyclization, often after modification of the ester and/or chain extension from the hydroxyl group, can lead to the formation of five- or six-membered rings with defined stereochemistry. For example, the hydroxyl group can be used to initiate a ring-opening reaction of an epoxide, or the ester can be converted to a carboxylic acid which then undergoes lactonization. These chiral lactone and cyclic ether motifs are prevalent in many natural products.

Utilization in the Preparation of Optically Active Intermediates for Advanced Materials Research

The application of this compound and its derivatives extends beyond natural product synthesis into the realm of materials science. The introduction of chirality into materials can lead to unique properties and applications.

One area of interest is in the synthesis of chiral liquid crystals . The enantiomer, (R)-methyl 3-hydroxy-2-methylpropanoate, is listed by some suppliers as a building block for liquid crystals, indicating the potential for the (S)-enantiomer in this field as well. Chiral dopants are often added to nematic liquid crystals to induce a helical structure, leading to the formation of cholesteric phases, which have applications in displays and sensors.

Furthermore, related chiral hydroxy acids are utilized in the cosmetics industry . For instance, (S)-2-hydroxy-3-phenylpropanoic acid, a derivative of phenylalanine, is used in cosmetics for its moisturizing properties, helping to make skin smooth and elastic. google.com This highlights the potential for derivatives of this compound in the development of functional cosmetic ingredients.

Role in the Synthesis of Chiral Ligands and Catalysts

The development of new chiral ligands is crucial for the advancement of asymmetric catalysis. This compound can be used as a scaffold for the synthesis of novel chiral ligands. The hydroxyl and ester functionalities provide convenient handles for the introduction of coordinating groups, such as phosphines, amines, or oxazolines.

For example, the chiral backbone of this compound can be incorporated into the design of bidentate or tridentate ligands for transition metal-catalyzed reactions. These ligands can create a chiral environment around the metal center, enabling high enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, C-H activation, and conjugate additions. The precise stereochemistry of the building block is translated into the ligand structure, which in turn dictates the stereochemical outcome of the catalyzed reaction.

Chemical Transformations and Derivative Synthesis of S 3 Hydroxy 2 Methylpropanoate

Ester Modifications and Transesterification Reactions

The methyl ester group in (S)-3-hydroxy-2-methylpropanoate can be readily converted into other ester functionalities through transesterification. This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.com Basic conditions, on the other hand, typically involve the use of an alkoxide base, which directly attacks the ester's carbonyl carbon. masterorganicchemistry.comscispace.com To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

This transformation is crucial for modifying the steric and electronic properties of the ester group or for introducing specific functionalities required for subsequent synthetic steps. For example, converting the methyl ester to a benzyl (B1604629) ester allows for deprotection via hydrogenolysis.

Table 1: Examples of Transesterification of this compound

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄ (catalytic) | (S)-ethyl 3-hydroxy-2-methylpropanoate |

| Benzyl alcohol | NaOBn (catalytic) | (S)-benzyl 3-hydroxy-2-methylpropanoate |

| tert-Butanol | H₂SO₄ (catalytic) | (S)-tert-butyl 3-hydroxy-2-methylpropanoate |

Carboxylic Acid and Alcohol Derivatives

Beyond modifications at the hydroxyl group, the ester functionality serves as a gateway to other important classes of compounds.

Hydrolysis of the methyl ester, typically under basic conditions (saponification) followed by an acidic workup, yields the corresponding carboxylic acid, (S)-3-hydroxy-2-methylpropanoic acid. scbt.com This derivative is valuable as it can participate in amide bond-forming reactions or other transformations specific to carboxylic acids.

Alternatively, reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction reduces the ester to a primary alcohol, affording the chiral diol, (S)-2-methylpropane-1,3-diol. This diol is a versatile building block for the synthesis of polymers and other complex molecules.

Table 5: Synthesis of Carboxylic Acid and Alcohol Derivatives

| Transformation | Reagent(s) | Product |

|---|---|---|

| Ester Hydrolysis | 1. NaOH, H₂O/MeOH; 2. H₃O⁺ | (S)-3-hydroxy-2-methylpropanoic acid |

| Ester Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | (S)-2-methylpropane-1,3-diol |

Regioselective and Stereoselective Conversions to Related Chiral Molecules

The inherent chirality of this compound makes it an excellent starting material for stereoselective synthesis, where the existing stereocenter at C-2 can influence the stereochemical outcome of reactions at other positions. masterorganicchemistry.comkhanacademy.org

A key strategy involves the oxidation of the hydroxyl group to a ketone (or aldehyde), followed by a diastereoselective addition of a nucleophile to the carbonyl group. The steric hindrance imposed by the methyl group at the adjacent C-2 stereocenter directs the incoming nucleophile to one face of the carbonyl, leading to the preferential formation of one diastereomer over the other. For instance, the reduction of the aldehyde methyl (S)-3-oxo-2-methylpropanoate with a hydride reagent can lead to either the starting (S)-isomer or the (R)-isomer of methyl 3-hydroxy-2-methylpropanoate. The stereoselectivity depends on the reagent and reaction conditions.

This principle of substrate-controlled stereoselectivity is a cornerstone of modern asymmetric synthesis and allows for the construction of multiple stereocenters in a predictable manner, a strategy that has been employed in the total synthesis of complex natural products like discodermolide and dictyostatin. chemicalbook.comsigmaaldrich.com

Table 6: Example of a Hypothetical Stereoselective Reaction

| Substrate | Reagent | Potential Products (Diastereomers) | Selectivity |

|---|---|---|---|

| Methyl (S)-3-oxo-2-methylpropanoate | NaBH₄, MeOH | This compound and (R)-3-hydroxy-2-methylpropanoate | Diastereoselective, favoring one isomer |

Biosynthesis and Biological Significance of S 3 Hydroxy 2 Methylpropanoate Non Human Context

Microbial Pathways for Production

While not a common end-product of fermentation, (S)-3-hydroxy-2-methylpropanoate is synthesized by a variety of microorganisms as an intermediate in the catabolism of branched-chain amino acids, particularly valine.

Enzymatic Mechanisms Involved in Biosynthetic Routes

The primary enzymatic route to this compound is through the reduction of 2-methyl-3-oxopropanoate (B1259668). This reaction is a key step in the degradation pathway of the amino acid valine. The enzyme responsible for this conversion is 3-hydroxyisobutyrate (B1249102) dehydrogenase. wikipedia.org

Another potential, though less commonly documented, biosynthetic route involves polyketide synthases (PKS). These large, multi-domain enzymes can generate 2-methyl-3-hydroxy structures, and the stereochemistry of the hydroxyl group is determined by the specific ketoreductase (KR) domain within the PKS complex. nih.gov

Presence and Role in Plant Metabolism

In the realm of plant biology, this compound is recognized as an intermediate in the catabolism of valine and isoleucine. The presence of a highly specific dehydrogenase in plants like Arabidopsis thaliana underscores the metabolic importance of this compound. This enzyme, AtHDH1, exhibits a strong preference for the S-enantiomer, indicating a tightly regulated metabolic flux involving this compound. While its role is primarily as a metabolic intermediate, this specificity suggests that maintaining the correct stereochemistry is crucial for proper plant metabolism.

Enzymology of Relevant Dehydrogenases and Reductases

The key enzymes in the biosynthesis of this compound are dehydrogenases and reductases that act on 2-methyl-3-oxopropanoate or related substrates.

The most prominent of these is 3-hydroxyisobutyrate dehydrogenase (EC 1.1.1.31), systematically named 3-hydroxy-2-methylpropanoate:NAD+ oxidoreductase. wikipedia.org This enzyme catalyzes the following reversible reaction:

3-hydroxy-2-methylpropanoate + NAD+ ⇌ 2-methyl-3-oxopropanoate + NADH + H+ wikipedia.org

The stereospecificity of this enzyme is a critical factor and varies among different organisms. Some microorganisms possess an L-specific dehydrogenase, which would produce the (S)-enantiomer of 3-hydroxy-2-methylpropanoate. oup.com Other organisms, such as certain strains of Candida rugosa, have a stereo-nonspecific dehydrogenase that shows a higher catalytic efficiency for the L-isomer. oup.com In plants, the dehydrogenase from Arabidopsis thaliana is highly specific for the S-enantiomer.

Another relevant class of enzymes includes reductases found in yeasts like Saccharomyces fermentati. For instance, a diethyl 2-methyl-3-oxosuccinate reductase has been purified that is NADPH-dependent and produces methyl 2-methyl-3-hydroxy esters, demonstrating the capacity of yeast enzymes to generate this structural motif.

The following table summarizes the characteristics of some relevant dehydrogenases:

| Enzyme | Organism | Substrate Specificity | Coenzyme |

| 3-Hydroxyisobutyrate Dehydrogenase | Candida rugosa | Stereo-nonspecific (prefers L-isomer) | NAD+ |

| 3-Hydroxyisobutyrate Dehydrogenase | Pseudomonas aeruginosa | Not specified | NAD+ |

| AtHDH1 | Arabidopsis thaliana | Highly specific for S-enantiomer | NAD+ |

| Diethyl 2-methyl-3-oxosuccinate reductase | Saccharomyces fermentati | Diethyl 2-methyl-3-oxosuccinate | NADPH |

Advanced Analytical Methodologies for Stereochemical Characterization

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the enantioseparation of chiral compounds like (S)-3-hydroxy-2-methylpropanoate. The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation. bgb-analytik.com

CSPs can be broadly categorized based on the type of chiral selector, including polysaccharide-based, Pirkle-type, and macrocyclic antibiotic phases. bgb-analytik.comcsfarmacie.cz Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent resolving power for a diverse range of racemates. nih.govnih.gov For the analysis of compounds like 3-hydroxy-2-methylpropanoate, derivatization to introduce a chromophore is often necessary for UV detection. For instance, derivatization to their corresponding esters or amides can enhance their interaction with the CSP and improve separation.

The choice of mobile phase is critical and can significantly influence the separation. bgb-analytik.comcsfarmacie.cz Normal-phase (using nonpolar solvents like hexane (B92381) and an alcohol modifier) and reversed-phase (using aqueous-organic mobile phases) modes can be employed. csfarmacie.czhplc.eu The selection between these modes depends on the specific CSP and the physicochemical properties of the analyte. For instance, Pirkle-type columns often perform best with normal-phase solvents. bgb-analytik.com The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, especially for accurately quantifying a minor enantiomer in the presence of a major one. hplc.eu

Table 1: Examples of Chiral Stationary Phases and Conditions for Enantiomeric Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Compound Class Suitability |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (B130326) | Broad range of racemates, including esters and amides |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Complementary to cellulose-based phases |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Hexane/Ethanol | π-acidic or π-basic compounds |

| Macrocyclic Antibiotics (e.g., Teicoplanin) | Methanol/Water/Acid | Polar compounds, including acids and amines |

This table provides a generalized overview. Specific conditions for this compound would require method development.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral capillary columns is another powerful technique for the enantiomeric separation of volatile chiral compounds. For non-volatile compounds like this compound, derivatization to a more volatile form, such as its methyl ester, is a prerequisite. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase coated on the inside of the capillary column. gcms.cz

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. gcms.czsigmaaldrich.comchromatographyonline.com These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers more strongly than the other, leading to separation. chromatographyonline.com The type of cyclodextrin (α, β, or γ) and the nature of the derivatizing groups on the cyclodextrin rim significantly influence the selectivity of the separation. sigmaaldrich.comrestek.com For example, permethylated and acetylated cyclodextrin derivatives are common. sigmaaldrich.com

The choice of the specific chiral GC column is critical, as different columns exhibit unique selectivities for different classes of compounds. gcms.cz For instance, one column might be ideal for separating chiral alcohols, while another might be better suited for chiral esters. gcms.czchromatographyonline.com Therefore, screening several different chiral columns is often necessary to achieve optimal separation for a new compound. gcms.cz

Table 2: Common Cyclodextrin-Based Chiral GC Columns

| Column Phase Name | Cyclodextrin Base | Derivative | Typical Applications |

| Rt-βDEXsa | Beta-Cyclodextrin | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl | Esters, lactones, flavor components. restek.com |

| Astec CHIRALDEX G-TA | Gamma-Cyclodextrin | Trifluoroacetyl | Alcohols, diols, amino acids, hydroxy acids. sigmaaldrich.com |

| Supelco β-DEX 225 | Beta-Cyclodextrin | Acetyl derivatives at 2,3-positions | General purpose for a wide variety of compounds. sigmaaldrich.com |

This table presents examples of commercially available columns. The suitability for derivatized this compound would need to be experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining the enantiomeric excess (ee) of a chiral sample. Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. To differentiate them, a chiral environment must be created in the NMR tube. researchgate.net This is typically achieved through the use of chiral derivatizing agents or chiral solvating agents, including chiral lanthanide shift reagents. researchgate.netnih.gov

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the chiral analyte to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum. libretexts.org The integration of the corresponding signals for each diastereomer allows for the quantification of the original enantiomeric composition. researchgate.net

For this compound, the hydroxyl or carboxyl group can be reacted with a suitable CDA. A common example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which reacts with alcohols to form diastereomeric esters. The fluorine-containing trifluoromethyl group in Mosher's acid provides a sensitive probe for ¹⁹F NMR spectroscopy, in addition to the analysis of the ¹H NMR spectrum.

Chiral lanthanide shift reagents (CLSRs) are another class of chiral auxiliaries used in NMR spectroscopy to determine enantiomeric excess. nih.govrsc.org These are coordination complexes of lanthanide ions (most commonly europium or praseodymium) with a chiral ligand. libretexts.org When a CLSR is added to a solution of a racemic or enantiomerically enriched compound, it forms rapidly exchanging diastereomeric complexes with the enantiomers. libretexts.orgnih.gov

This interaction induces significant changes in the chemical shifts of the analyte's protons, and the magnitude of these shifts (lanthanide-induced shifts, LIS) is different for each enantiomer. libretexts.org This results in the separation of signals for the two enantiomers in the NMR spectrum, allowing for the determination of their ratio by integration. libretexts.orgnih.gov The effectiveness of a CLSR depends on the presence of a Lewis basic functional group (like the hydroxyl or carbonyl group in 3-hydroxy-2-methylpropanoate) that can coordinate to the lanthanide ion. libretexts.org While powerful, CLSRs can also cause line broadening in the NMR spectrum, which can sometimes complicate the analysis. libretexts.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are particularly powerful for the non-destructive determination of the absolute configuration of chiral molecules in solution. americanlaboratory.comru.nlrsc.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule as a function of frequency. ru.nlcam.ac.uk The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute stereochemistry. americanlaboratory.com The absolute configuration is assigned by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the (S)-enantiomer). americanlaboratory.comschrodinger.com A good match between the experimental and calculated spectra confirms the absolute configuration. americanlaboratory.com VCD is applicable to a wide range of molecules and benefits from the high resolution of infrared spectroscopy. ru.nl

ECD, on the other hand, measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govencyclopedia.pub This technique is most effective for molecules containing chromophores that absorb in this region. nih.gov For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group may be necessary to obtain a meaningful ECD spectrum. The interpretation of ECD spectra can sometimes be complex, especially for molecules with multiple chromophores or conformational flexibility. nih.gov However, for certain classes of compounds, empirical rules have been developed to correlate the sign of the Cotton effects in the ECD spectrum with the absolute configuration. nih.gov

Mass Spectrometry (MS) Applications in Stereoisomer Differentiation (Excluding Basic Identification)

While standard mass spectrometry (MS) is generally not capable of distinguishing between enantiomers due to their identical mass, certain advanced MS techniques can be employed for stereoisomer differentiation. These methods typically involve creating diastereomeric species that can then be distinguished by the mass spectrometer.

One approach involves the use of chiral selectors in the ionization source or in a pre-MS separation step like GC or LC. Another method involves the formation of diastereomeric complexes with a chiral reference compound, which can then be analyzed by MS/MS. The fragmentation patterns of these diastereomeric complexes can differ, allowing for the differentiation of the original enantiomers.

For a compound like 3-hydroxy-2-methylpropanoate, its stereoisomers could potentially be differentiated by forming diastereomeric derivatives and analyzing their fragmentation in a mass spectrometer. nih.govnih.gov Research has also been conducted on the mass spectrometric behavior of diastereoisomeric hydroxy acids, where differences in their electron ionization (EI) spectra can allow for their differentiation. researchgate.net

Theoretical and Computational Studies on S 3 Hydroxy 2 Methylpropanoate

Conformation Analysis and Stereoelectronic Effects

The three-dimensional structure of (S)-3-hydroxy-2-methylpropanoate is not static; it exists as an ensemble of different conformers in equilibrium. These conformers arise from the rotation around the single bonds within the molecule. The relative stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects, with intramolecular hydrogen bonding playing a crucial role.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational space of molecules like this compound. By calculating the potential energy surface as a function of dihedral angles, researchers can identify the stable conformers and determine their relative energies and populations at a given temperature.

A key stereoelectronic interaction in this molecule is the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen of the ester group (C=O). This interaction can significantly stabilize certain conformations. The strength of this hydrogen bond can be estimated through computational analysis of the electron density distribution, such as using the Atoms in Molecules (AIM) theory.

Table 1: Hypothetical Data Table of Calculated Relative Energies and Boltzmann Populations for Conformers of this compound

| Conformer | Dihedral Angle (H-O-C-C) (°) | Dihedral Angle (O=C-C-C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 180 (anti) | 0 (syn) | 0.00 | 75.2 |

| 2 | 60 (gauche) | 0 (syn) | 1.20 | 12.5 |

| 3 | -60 (gauche) | 180 (anti) | 2.50 | 2.3 |

| 4 | 180 (anti) | 180 (anti) | 3.00 | 1.0 |

Note: This table is hypothetical and for illustrative purposes only. The values are not based on actual published research for this compound and would require specific computational studies to be determined.

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These calculations can provide a direct link between the molecular structure and the observed spectral features.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be employed to calculate the magnetic shielding tensors for each nucleus in a given conformation of this compound. By averaging these values over the populated conformers, a theoretical NMR spectrum can be generated. Comparing the calculated chemical shifts with experimental data can help in the definitive assignment of resonances and provide confidence in the computationally determined conformational preferences.

IR Spectroscopy: The vibrational frequencies and intensities in an IR spectrum correspond to the different vibrational modes of the molecule. Quantum chemical calculations can predict these vibrational modes and their corresponding frequencies. A comparison between the calculated and experimental IR spectra can aid in the assignment of the observed absorption bands to specific functional groups and vibrational motions within the molecule. For this compound, key vibrational modes of interest include the O-H stretch, the C=O stretch of the ester, and various C-H and C-O stretching and bending modes. Discrepancies between calculated and experimental frequencies, particularly for the O-H stretch, can provide insights into the nature and strength of intramolecular hydrogen bonding. researchgate.net

While experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are available in public databases such as PubChem, a comprehensive study that presents a direct comparison between theoretically calculated and experimentally obtained spectra for this specific molecule is not widely published. nih.govnih.gov Such a study would be invaluable for a detailed understanding of its spectroscopic characteristics.

Table 2: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value | Hypothetical Calculated Value (DFT) |

| ¹H NMR (δ, ppm) | ||

| -OH | Variable | ~2.5-3.5 |

| -OCH₃ | ~3.7 | ~3.65 |

| -CH(CH₃)- | ~2.6 | ~2.58 |

| -CH₂OH | ~3.6 | ~3.55 |

| -CH(CH₃)- | ~1.2 | ~1.18 |

| ¹³C NMR (δ, ppm) | ||

| C=O | ~175 | ~174.5 |

| -CH(CH₃)- | ~45 | ~44.8 |

| -CH₂OH | ~65 | ~64.7 |

| -OCH₃ | ~52 | ~51.8 |

| -CH(CH₃)- | ~14 | ~13.9 |

| IR (ν, cm⁻¹) | ||

| O-H stretch | ~3400 (broad) | ~3450 |

| C=O stretch | ~1735 | ~1740 |

Note: This table is for illustrative purposes. The experimental values are approximate ranges and the calculated values are hypothetical, pending a dedicated computational study.

Computational Modeling of Reaction Mechanisms and Stereoselectivity in Synthesis

This compound is a chiral molecule, and its synthesis often involves stereoselective reactions to obtain the desired enantiomer. Computational modeling can be a powerful tool to understand the mechanisms of these reactions and to predict the origins of stereoselectivity.

For example, the synthesis of this compound can be achieved through the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. chemicalbook.com Computational studies could be employed to model the reaction pathway of this hydrogenation using various chiral catalysts. By calculating the energies of the transition states for the formation of both the (S) and (R) enantiomers, it is possible to predict which pathway is energetically more favorable and thus, which enantiomer will be the major product. These calculations can provide insights into the non-covalent interactions between the substrate, the catalyst, and the hydrogen source that govern the stereochemical outcome.

Furthermore, computational modeling can be used to investigate other synthetic routes, such as those involving enzymatic catalysis. researchgate.net By creating a model of the enzyme's active site with the substrate bound, it is possible to study the interactions that lead to the observed high stereoselectivity of many biocatalytic reactions.

Currently, there is a lack of published computational studies that specifically model the reaction mechanisms and stereoselectivity in the synthesis of this compound. Such research would be highly valuable for the rational design of more efficient and selective synthetic methods.

Table 3: Hypothetical Transition State Energy Data for a Catalytic Asymmetric Hydrogenation to Form this compound

| Catalyst | Transition State to (S)-enantiomer (kcal/mol) | Transition State to (R)-enantiomer (kcal/mol) | Predicted Enantiomeric Excess (%) |

| Chiral Catalyst A | 10.2 | 12.5 | 98% (S) |

| Chiral Catalyst B | 15.1 | 14.8 | 20% (R) |

Note: This table is a hypothetical representation of the type of data that could be generated from a computational study of a stereoselective synthesis. The values are not based on published data for the synthesis of this compound.

Future Research Directions and Emerging Opportunities

Development of Novel Biocatalysts for Sustainable Production

The shift towards green manufacturing has spurred research into biocatalytic routes for producing chiral chemicals. A significant area of future research lies in the development and optimization of novel biocatalysts for the sustainable production of (S)-3-hydroxy-2-methylpropanoate and its derivatives. Microorganisms and their enzymes offer a promising alternative to traditional chemical synthesis, providing high selectivity and milder reaction conditions.

Recent studies have demonstrated the potential of using engineered microorganisms for this purpose. For instance, research involving recombinant Escherichia coli LSBJ has shown that it can be manipulated to produce polyhydroxyalkanoates (PHAs) incorporating (S)-3-hydroxy-2-methylpropionate (3H2MP) units. nih.gov A key finding is that when the (S)-3H2MP precursor is supplied in the culture medium, it is almost directly polymerized, crucially maintaining its (S)-chirality. nih.gov This process resulted in the synthesis of a highly isotactic P(3H2MP) with an R:S ratio of 1:99. nih.gov This biopolymer exhibits distinct thermal properties, highlighting the potential of biocatalysis to create novel materials. nih.gov

Future work will likely focus on:

Enzyme Engineering: Tailoring enzymes through directed evolution or rational design to improve substrate specificity, conversion rates, and stability for the production of this compound.

Metabolic Engineering: Optimizing microbial hosts to enhance the metabolic flux towards the target molecule, increasing yields and reducing the formation of byproducts.

Process Optimization: Developing bioreactor conditions that maximize productivity and simplify downstream processing of the bio-produced compound.

Table 1: Properties of Biocatalytically Produced P(3H2MP)

| Property | Value | Source |

|---|---|---|

| Tacticity (R:S ratio) | 1:99 (Highly Isotactic) | nih.gov |

| Melting Temperature (Tm) | 114-119 °C | nih.gov |

| Enthalpy of Fusion (ΔHf) | 68 J/g | nih.gov |

| Thermal Degradation (TGA, 5% loss) | ~313 °C | nih.gov |

Integration into Flow Chemistry Systems for Enhanced Efficiency

Continuous flow chemistry offers substantial advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater potential for automation and process control. Integrating the synthesis of this compound into flow chemistry systems is a key direction for enhancing production efficiency.

While specific flow syntheses for this exact compound are an emerging area, the principles are well-established. For example, the hydrogenation of related α,β-unsaturated esters, a common step in producing such chiral synthons, can be adapted to a flow regime. orgsyn.org A typical flow setup would involve pumping the starting material through a heated column packed with an immobilized hydrogenation catalyst. thieme-connect.de This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivity. Furthermore, inline purification cartridges containing scavengers can be used to remove excess reagents or byproducts, delivering a clean product stream. thieme-connect.de

Future opportunities in this domain include:

Developing and screening robust, immobilized catalysts (both chemical and biological) suitable for long-term continuous operation.

Designing multi-step flow sequences that combine several reaction and purification steps into a single, automated process.

Utilizing microreactors to safely explore a wider range of reaction conditions and accelerate process optimization.

Expansion of Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to reduce waste and utilize renewable resources. herts.ac.uk this compound, especially when produced via biocatalysis from renewable feedstocks, is an exemplary green chemical. A major future research direction is to expand its application in sustainable synthesis.

One significant application is its use as a precursor to valuable industrial chemicals. For instance, the related compound 3-hydroxy-2-methylpropionamide is a key intermediate in the synthesis of methyl methacrylate, a monomer for the production of acrylic plastics. rsc.orgnih.gov Developing green and efficient pathways from bio-derived this compound to such monomers could significantly reduce the environmental footprint of large-scale polymer production.

Furthermore, its incorporation into biodegradable polymers like PHAs opens up new possibilities for sustainable materials. nih.gov Research has shown that including α-carbon-methylated units like 3H2MP can alter the physical properties of PHAs, such as their crystallization behavior and thermal stability. nih.gov This demonstrates a new strategy for tuning the properties of bioplastics by manipulating their tacticity, using chiral building blocks like this compound. nih.gov

Exploration of New Derivatization Pathways for Unexplored Chiral Targets

As a versatile chiral building block, this compound serves as a valuable starting material for the asymmetric synthesis of complex, high-value molecules. A significant area of ongoing and future research is the exploration of new derivatization pathways to access novel or previously difficult-to-synthesize chiral targets.

Methyl (S)-(+)-3-hydroxy-2-methylpropionate is already utilized as a starting material for the total synthesis of several potent natural products. fishersci.ca These complex molecules often possess significant biological activity, making them important targets for pharmaceutical research.

Table 2: High-Value Chiral Targets Synthesized from Methyl (S)-3-hydroxy-2-methylpropionate

| Target Compound | Classification | Source |

|---|---|---|

| Dictyostatin | Antitumor Agent | fishersci.ca |

| Discodermolide | Antitumor Agent | fishersci.ca |

| Spongidepsin | Antitumor Agent | fishersci.ca |

Future research will focus on:

Developing novel synthetic methodologies that use the stereocenter of this compound to control the stereochemistry of subsequent transformations.

Designing efficient, multi-step syntheses to create libraries of chiral molecules for drug discovery and materials science.

Combining biocatalysis and chemical catalysis to create new, efficient pathways for complex target molecules starting from this chiral synthon.

Advanced Spectroscopic Techniques for In Situ Monitoring of Asymmetric Reactions

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. The development and application of advanced spectroscopic techniques for the real-time, in-situ monitoring of asymmetric reactions is a critical research frontier. Such Process Analytical Technology (PAT) is essential for optimizing reactions that produce or use this compound.

While traditional methods like Gas-Liquid Chromatography (GLC) are used to determine the final optical purity of a product, they are offline techniques. sigmaaldrich.com The future lies in online monitoring. For example, FlowIR (Infrared) spectroscopy has proven highly effective in flow chemistry systems for monitoring the concentration of reactants and products in real-time. thieme-connect.de This allows for precise, feedback-controlled adjustments to reaction conditions to maintain optimal stoichiometry and maximize conversion. thieme-connect.de

For asymmetric reactions, the development of in-situ chiral spectroscopy techniques is a major goal. The ability to monitor the enantiomeric excess (ee) of a reaction mixture as it forms would enable dynamic optimization, ensuring high stereoselectivity while minimizing reaction time and waste. Future research will likely involve adapting techniques like vibrational circular dichroism (VCD) or the use of chiral sensors within reaction systems to provide this critical real-time data.

Q & A

Q. What are the established synthetic routes for (S)-3-hydroxy-2-methylpropanoate, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is synthesized from methyl this compound via oxidation and coupling reactions. For example, alcohol intermediates can be oxidized using SO₃·pyr/Et₃N/DMSO systems to form aldehydes for further functionalization . Grubbs' first-generation catalyst has also been employed in olefin cross-metathesis to achieve stereocontrol, yielding derivatives with ~15% overall efficiency . Key optimization steps include monitoring reaction progress via TLC and using chiral chromatography (e.g., Chiralcel OD-H) to isolate enantiomerically pure products.

Q. How can researchers confirm the chiral purity and structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and bond geometry, as demonstrated for structurally related esters (R-factor = 0.037, T = 150 K) . Complementary techniques include:

- NMR : Compare δ<sup>13</sup>C and δ<sup>1</sup>H shifts with published data for analogous compounds (e.g., 3-hydroxy-2-phenylpropanoate derivatives ).

- Chiral HPLC : Use a Daicel Chiralpak column with a hexane/isopropanol mobile phase to resolve enantiomers .

Q. What analytical methods are recommended for detecting impurities in synthetic batches?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is effective for identifying common impurities like regioisomers (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) . GC-MS can detect volatile byproducts, such as methyl esters formed during incomplete hydrolysis. Quantitative analysis requires calibration with reference standards (e.g., pharmacopeial impurities cataloged in MM0002.XX series) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in complex reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for ester hydrolysis or nucleophilic substitutions. For example, studies on methyl 3-hydroxypropanoate derivatives reveal activation energies for ester cleavage under acidic vs. basic conditions . Molecular docking simulations (AutoDock Vina) can predict binding affinities for enzymatic transformations, such as lipase-catalyzed resolutions .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. For instance:

- Dynamic NMR : Use variable-temperature <sup>1</sup>H NMR to detect rotamers in hindered esters .

- High-Resolution MS : Compare exact mass (e.g., 376.131067 Da for metabolites) with theoretical values to rule out isobaric interferences .

- Cross-Validation : Replicate synthesis using alternative routes (e.g., multicomponent protocols from 3-hydroxy-4H-chromen-4-one) to confirm structural assignments .

Q. How can researchers design stereoselective syntheses of this compound derivatives for biological studies?

- Methodological Answer : Enzymatic catalysis (e.g., Candida antarctica lipase B) achieves >95% enantiomeric excess in esterification reactions . For non-enzymatic routes, Evans oxazolidinones or Jacobsen epoxidation catalysts enforce stereochemistry during C–C bond formation. Recent work on PT-sulfones highlights Mitsunobu conditions (DEAD/PPh₃) for thiol coupling while retaining chirality .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : The compound serves as a chiral building block in pheromone synthesis. For example, (R)-10-methyl-2-tridecanone (a Diabrotica undecimpunctata pheromone) is synthesized via cross-metathesis of its methyl ester with 5-hexen-2-one . In medicinal chemistry, it is a precursor to β-amino acid derivatives (e.g., L-3-aminoisobutyric acid), which are studied for metabolic regulation .

Q. How can researchers assess the environmental stability of this compound in atmospheric studies?

- Methodological Answer : Simulate oxidative degradation using ozone chambers or UV photolysis reactors. Monitor degradation products (e.g., 3-hydroxy-2,4-dimethyl-2,4-hexadiendial) via GC-MS or HPLC-DAD . Computational models (e.g., EPI Suite) predict half-lives in aquatic systems based on logP and pKa values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.